
1,2-Dimethylanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethylanthracene is an organic compound belonging to the anthracene family, characterized by its three linearly fused benzene rings. This compound is known for its photophysical and photochemical properties, making it a subject of interest in various scientific fields .
准备方法
1,2-Dimethylanthracene can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of anthracene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst . Industrial production methods often involve similar alkylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反应分析
1,2-Dimethylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the anthracene ring.
Common reagents and conditions for these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used .
科学研究应用
1,2-Dimethylanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in photophysical studies.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing compounds with specific biological targets.
Industry: It is used in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials due to its photophysical properties
作用机制
The mechanism by which 1,2-Dimethylanthracene exerts its effects involves its interaction with molecular targets through its aromatic system. The compound can intercalate into DNA, affecting replication and transcription processes. Additionally, its ability to undergo photophysical transitions makes it useful in applications like OLEDs, where it can emit light upon excitation .
相似化合物的比较
1,2-Dimethylanthracene can be compared to other anthracene derivatives such as 9,10-dimethylanthracene and 9,10-diphenylanthracene. While all these compounds share a similar anthracene core, their substituents at different positions lead to variations in their photophysical properties and reactivity. For instance, 9,10-dimethylanthracene has a higher fluorescence quantum yield compared to this compound, making it more suitable for certain photophysical applications .
Similar compounds include:
- 9,10-Dimethylanthracene
- 9,10-Diphenylanthracene
- 2,2’-Bianthracene
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
53666-94-7 |
|---|---|
分子式 |
C16H14 |
分子量 |
206.28 g/mol |
IUPAC 名称 |
1,2-dimethylanthracene |
InChI |
InChI=1S/C16H14/c1-11-7-8-15-9-13-5-3-4-6-14(13)10-16(15)12(11)2/h3-10H,1-2H3 |
InChI 键 |
PLPFBVXTEJUIIT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC3=CC=CC=C3C=C2C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


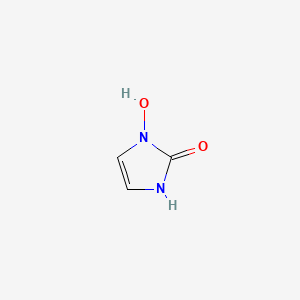
![1-[(Thiophen-3-yl)carbonyl]-1,4-diazepane hydrochloride](/img/structure/B11751522.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751528.png)


![1-(butan-2-yl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11751541.png)
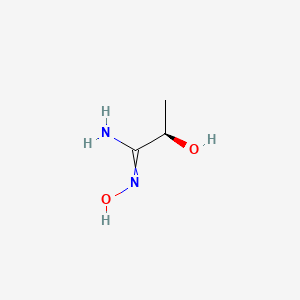
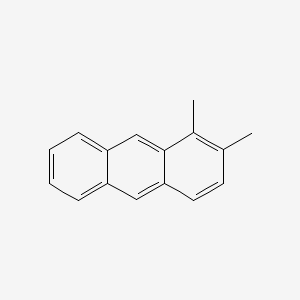
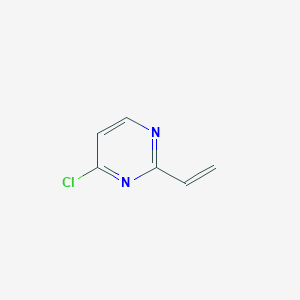
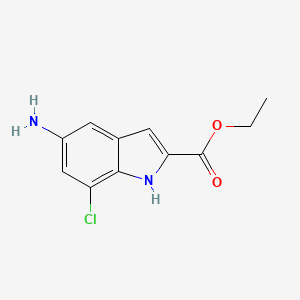
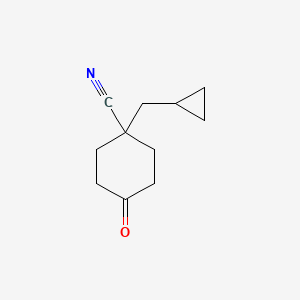


![rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11751615.png)
